molecular formula C2H4N4S B7722686 5-amino-1H-1,2,4-triazole-3-thiol

5-amino-1H-1,2,4-triazole-3-thiol

Cat. No.: B7722686
M. Wt: 116.15 g/mol
InChI Key: WZUUZPAYWFIBDF-UHFFFAOYSA-N
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Description

5-amino-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the cyclization of aminoguanidine with carbon disulfide under basic conditions, followed by acidification to yield the desired product . Another method includes the reaction of thiosemicarbazide with formic acid, which undergoes cyclization to form the triazole ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Substituted triazoles: Formed through nucleophilic substitution reactions.

    Fused heterocycles: Formed through cyclization reactions.

Scientific Research Applications

5-amino-1H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The triazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole-5-thiol: Similar structure but with the amino and thiol groups at different positions.

    1H-1,2,4-triazole-3-thiol: Lacks the amino group at the 5-position.

    5-amino-1,2,3-triazole: Contains a different triazole ring structure.

Uniqueness

5-amino-1H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications .

Properties

IUPAC Name

5-amino-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NN1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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